Spectral Analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine: A Technical Guide
Spectral Analysis of 5-Cyclopropyl-2-fluoro-4-methylpyridine: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 5-Cyclopropyl-2-fluoro-4-methylpyridine. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), along with spectral data from analogous structures, to predict and interpret the ¹H NMR, ¹³C NMR, and mass spectra of the title compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the structural elucidation and characterization of this and related molecules.
Introduction: The Structural and Chemical Landscape
5-Cyclopropyl-2-fluoro-4-methylpyridine is a substituted pyridine derivative with a molecular formula of C₉H₁₀FN and a monoisotopic mass of 151.08 Da. The unique combination of a cyclopropyl ring, a fluorine atom, and a methyl group on the pyridine core suggests its potential as a versatile scaffold in medicinal chemistry and materials science. The fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons. The cyclopropyl group at the 5-position and the methyl group at the 4-position introduce distinct aliphatic signals and further modulate the electronic environment of the aromatic system. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular framework can be constructed.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-Cyclopropyl-2-fluoro-4-methylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the cyclopropyl ring. The chemical shifts are predicted based on the electronic effects of the substituents and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-3 | ~7.0 - 7.2 | d | ~2-3 Hz (⁵JHF) | The proton at the 3-position is expected to be a doublet due to coupling with the fluorine atom at the 2-position. Its chemical shift is influenced by the adjacent fluorine and the methyl group at C-4. |
| H-6 | ~8.0 - 8.2 | s | - | The proton at the 6-position is anticipated to be a singlet, being isolated from other protons. The electron-withdrawing fluorine at the adjacent C-2 will cause a downfield shift. |
| -CH₃ | ~2.2 - 2.4 | s | - | The methyl protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring. |
| Cyclopropyl-CH | ~1.8 - 2.0 | m | - | The methine proton of the cyclopropyl group will likely be a multiplet due to coupling with the methylene protons of the same ring. |
| Cyclopropyl-CH₂ | ~0.7 - 1.2 | m | - | The four methylene protons of the cyclopropyl group are diastereotopic and will likely appear as two complex multiplets in the far upfield region. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce characteristic C-F couplings, which can be a powerful diagnostic tool.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |
| C-2 | ~160 - 165 | Large (¹JCF ≈ 240-260) | The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly downfield. |
| C-3 | ~115 - 120 | Moderate (²JCF ≈ 35-45) | The carbon at the 3-position will show a two-bond coupling to fluorine and will be shielded relative to unsubstituted pyridine. |
| C-4 | ~145 - 150 | Small (³JCF ≈ 3-5) | The methyl-bearing carbon will have a small three-bond coupling to fluorine. |
| C-5 | ~130 - 135 | Small (⁴JCF ≈ 1-3) | The cyclopropyl-substituted carbon will show a very small four-bond coupling to fluorine. |
| C-6 | ~148 - 152 | Moderate (³JCF ≈ 15-20) | The carbon at the 6-position will exhibit a three-bond coupling to the fluorine atom. |
| -CH₃ | ~15 - 20 | - | The methyl carbon will appear in the typical aliphatic region. |
| Cyclopropyl-CH | ~10 - 15 | - | The methine carbon of the cyclopropyl ring. |
| Cyclopropyl-CH₂ | ~5 - 10 | - | The methylene carbons of the cyclopropyl ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyclopropyl-2-fluoro-4-methylpyridine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.[1]
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Optimize the receiver gain and pulse width.
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Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
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Use a sufficient relaxation delay to ensure quantitative accuracy, especially for quaternary carbons.[2]
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For 5-Cyclopropyl-2-fluoro-4-methylpyridine, electron ionization (EI) is a suitable technique.
Predicted Mass Spectrum and Fragmentation Pattern
Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation will lead to the formation of characteristic daughter ions.
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z | Ion Structure/Fragment Lost | Rationale |
| 151 | [C₉H₁₀FN]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. Expected to be of moderate to high intensity due to the aromatic nature of the pyridine ring. |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds. |
| 122 | [M - C₂H₅]⁺ or [M - CH₂=CH₂ - H]⁺ | Loss of an ethyl radical, potentially through rearrangement and cleavage of the cyclopropyl ring. |
| 110 | [M - C₃H₅]⁺ | Loss of a cyclopropyl radical. |
| 96 | [M - C₃H₅ - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of the cyclopropyl group. |
Fragmentation Logic:
The fragmentation of 5-Cyclopropyl-2-fluoro-4-methylpyridine under EI-MS is likely to be initiated by the loss of substituents from the pyridine ring. The stability of the resulting carbocations will govern the predominant fragmentation pathways. The aromatic pyridine ring itself is relatively stable and will likely remain intact in many of the major fragment ions.
Diagram of Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 5-Cyclopropyl-2-fluoro-4-methylpyridine.
Experimental Protocol for Mass Spectrometry Data Acquisition
A general protocol for obtaining the mass spectrum of a small organic molecule using electron ionization is as follows.
Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.[3]
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Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
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Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. Compare the observed spectrum with predicted patterns and library data if available.
Conclusion: A Predictive Framework for Structural Characterization
This technical guide has provided a comprehensive, albeit predictive, overview of the NMR and MS spectral data for 5-Cyclopropyl-2-fluoro-4-methylpyridine. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, we have established a solid framework for the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The detailed protocols for data acquisition and the logical workflows presented herein offer a practical guide for researchers engaged in the synthesis and analysis of this and similar novel compounds. The validation of these predictions through experimental data will be a crucial next step in the comprehensive characterization of this promising molecule.
References
- NMR Spectroscopy Explained: Practical Skills for Biologists and Chemists. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Mass Spectrometry. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved from a university chemistry lab manual. [Link]
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13C NMR (carbon nuclear magnetic resonance). (n.d.). Retrieved from an institutional facility's website detailing NMR services. [Link]
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Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]
